molecular formula C17H8Cl2O B12686971 7H-Benz[de]anthracen-7-one, 8,11-dichloro- CAS No. 42530-53-0

7H-Benz[de]anthracen-7-one, 8,11-dichloro-

Cat. No.: B12686971
CAS No.: 42530-53-0
M. Wt: 299.1 g/mol
InChI Key: OZOXKVQQXLLTGP-UHFFFAOYSA-N
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Description

8,11-Dichloro-7H-benz(de)anthracen-7-one is a chemical compound with the molecular formula C17H8Cl2O. It is a derivative of benzanthrone, a polycyclic aromatic ketone.

Preparation Methods

The synthesis of 8,11-Dichloro-7H-benz(de)anthracen-7-one typically involves the chlorination of benzanthrone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8 and 11 positions. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst .

Chemical Reactions Analysis

8,11-Dichloro-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Environmental Applications

1. Bioremediation
Research has indicated that 7H-Benz[de]anthracen-7-one, 8,11-dichloro- can be effectively degraded by certain fungal strains. For instance, Stachybotrys sp. strain DABAC 3 demonstrated significant degradation capabilities in contaminated soils, leading to a marked reduction in soil toxicity and the release of chloride ions through oxidative dehalogenation processes. This suggests its potential use in bioremediation strategies for sites contaminated with polycyclic aromatic hydrocarbons (PAHs) .

Fungal StrainDegradation EfficiencyObservations
Stachybotrys sp. DABAC 3HighSignificant reduction in 9,10-anthracenedione and 7H-benz[de]anthracen-7-one levels
Allescheriella sp. DABAC 1ModerateEffective in reducing overall soil toxicity

2. Soil Toxicity Reduction
The application of fungal strains capable of degrading chlorinated PAHs like 7H-Benz[de]anthracen-7-one has been shown to lower the toxicity of contaminated soils as assessed by germination tests with Lepidium sativum L. and mortality tests with Collembola .

Biological Applications

1. Aryl Hydrocarbon Receptor Activity
Studies have investigated the interactions between halogenated PAHs and the aryl hydrocarbon receptor (AhR). The binding affinity of 7H-Benz[de]anthracen-7-one, 8,11-dichloro- was analyzed using in silico methods, revealing insights into its potential biological effects and mechanisms of action at the molecular level .

CompoundBinding Affinity (kcal/mol)
7H-Benz[de]anthracen-7-one, 8,11-dichloro--24.02
Other PAHs for comparisonVaries

Material Science Applications

1. Dye Production
The compound's structure allows it to be used as a dye due to its strong chromophoric properties. It has been utilized in the production of various dyes for textiles and plastics, showcasing its versatility as an industrial chemical .

Case Studies

Case Study 1: Fungal Bioremediation of Contaminated Soil
In a study conducted on heavily contaminated soil sites, specific fungal strains were isolated and tested for their ability to degrade complex aromatic hydrocarbons including 7H-Benz[de]anthracen-7-one. The results indicated that these fungi not only degraded the target compounds but also improved soil health metrics over a period of 30 days .

Case Study 2: Toxicity Assessment Using Bioassays
A series of bioassays were performed to assess the toxicity reduction in soils treated with degrading fungi. The results demonstrated a significant decrease in toxicity levels post-treatment compared to control samples, highlighting the effectiveness of using these biological agents for environmental cleanup .

Mechanism of Action

The mechanism of action of 8,11-Dichloro-7H-benz(de)anthracen-7-one involves its interaction with specific molecular targets. Its chlorinated structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

8,11-Dichloro-7H-benz(de)anthracen-7-one can be compared with other similar compounds such as:

Biological Activity

7H-Benz[de]anthracen-7-one, 8,11-dichloro- (CAS No. 42530-53-0) is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H10Cl2O
  • Molecular Weight : 305.17 g/mol
  • IUPAC Name : 8,11-dichloro-7H-benz[de]anthracen-7-one

Anticancer Properties

Research indicates that 7H-Benz[de]anthracen-7-one, 8,11-dichloro- exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. The compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Caspase activation
A5496.8Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli30

The biological activity of 7H-Benz[de]anthracen-7-one, 8,11-dichloro- is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • Inhibition of Topoisomerase : It is suggested that the compound interacts with topoisomerases, enzymes critical for DNA replication and transcription.
  • Cell Cycle Regulation : It affects cell cycle progression by modulating cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis in tumor tissues treated with the compound.

Properties

CAS No.

42530-53-0

Molecular Formula

C17H8Cl2O

Molecular Weight

299.1 g/mol

IUPAC Name

8,11-dichlorobenzo[a]phenalen-7-one

InChI

InChI=1S/C17H8Cl2O/c18-12-7-8-13(19)16-15(12)10-5-1-3-9-4-2-6-11(14(9)10)17(16)20/h1-8H

InChI Key

OZOXKVQQXLLTGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C=CC(=C4C(=O)C3=CC=C2)Cl)Cl

Origin of Product

United States

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